Methyl 2,5-dibromofuran-3-carboxylate
Overview
Description
Methyl 2,5-dibromofuran-3-carboxylate is an organic compound with the molecular formula C6H4Br2O3 and a molecular weight of 283.9 g/mol . It is a derivative of furan, a heterocyclic aromatic organic compound, and contains two bromine atoms at the 2 and 5 positions, and a carboxylate group at the 3 position. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,5-dibromofuran-3-carboxylate can be synthesized through the bromination of methyl furan-3-carboxylate. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a solvent such as acetic acid or dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,5-dibromofuran-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form methyl furan-3-carboxylate by using reducing agents like lithium aluminum hydride (LiAlH4).
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and mild heating.
Reduction Reactions: Reducing agents (e.g., LiAlH4), solvents (e.g., ether), and low temperatures.
Coupling Reactions: Boronic acids, palladium catalysts, bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol).
Major Products Formed
Substitution Reactions: Substituted furan derivatives.
Reduction Reactions: Methyl furan-3-carboxylate.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
Methyl 2,5-dibromofuran-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a building block for the synthesis of biologically active molecules.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of anti-cancer and anti-inflammatory agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2,5-dibromofuran-3-carboxylate involves its interaction with specific molecular targets. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The carboxylate group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-bromofuran-3-carboxylate: Contains only one bromine atom at the 2 position.
Methyl 2,5-dichlorofuran-3-carboxylate: Contains chlorine atoms instead of bromine.
Methyl furan-3-carboxylate: Lacks halogen atoms.
Uniqueness
Methyl 2,5-dibromofuran-3-carboxylate is unique due to the presence of two bromine atoms, which enhances its reactivity and allows for a wider range of chemical transformations compared to its mono-brominated or non-halogenated counterparts. The dibrominated structure also provides distinct electronic and steric properties, making it valuable in various synthetic applications .
Properties
IUPAC Name |
methyl 2,5-dibromofuran-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2O3/c1-10-6(9)3-2-4(7)11-5(3)8/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZPNRTSFOSRSHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(OC(=C1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675130 | |
Record name | Methyl 2,5-dibromofuran-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40675130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1150271-26-3 | |
Record name | Methyl 2,5-dibromofuran-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40675130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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